molecular formula C11H15N5OS B14925254 3-{[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-methyl-1,2,5-oxadiazole

3-{[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-methyl-1,2,5-oxadiazole

Cat. No.: B14925254
M. Wt: 265.34 g/mol
InChI Key: FEBQRJVTOMJBOO-UHFFFAOYSA-N
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Description

3-{[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-methyl-1,2,5-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a sulfanyl group, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-methyl-1,2,5-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the triazole ring.

Scientific Research Applications

3-{[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-methyl-1,2,5-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-methyl-1,2,5-oxadiazole lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15N5OS

Molecular Weight

265.34 g/mol

IUPAC Name

3-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C11H15N5OS/c1-3-10-12-13-11(16(10)8-4-5-8)18-6-9-7(2)14-17-15-9/h8H,3-6H2,1-2H3

InChI Key

FEBQRJVTOMJBOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CC2)SCC3=NON=C3C

Origin of Product

United States

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